molecular formula C16H18N2 B14615023 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine CAS No. 57102-94-0

9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine

Cat. No.: B14615023
CAS No.: 57102-94-0
M. Wt: 238.33 g/mol
InChI Key: PXKWEZQSFMXJBZ-UHFFFAOYSA-N
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Description

9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine is a chemical compound with the molecular formula C14H14N2 It is a derivative of carbazole, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine typically involves the alkylation of carbazole derivatives. One common method is the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: Similar in structure but lacks the dimethylamine group.

    9-Ethylcarbazol-3-ylamine: Another derivative with slight structural differences.

    N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: A related compound with different functional groups .

Uniqueness

9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its solubility and reactivity compared to other carbazole derivatives.

Properties

CAS No.

57102-94-0

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

9-ethyl-N,N-dimethylcarbazol-3-amine

InChI

InChI=1S/C16H18N2/c1-4-18-15-8-6-5-7-13(15)14-11-12(17(2)3)9-10-16(14)18/h5-11H,4H2,1-3H3

InChI Key

PXKWEZQSFMXJBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31

Origin of Product

United States

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